

Sebetralstat Analogues and Derivatives: A Technical Guide to Structure-Activity Relationship Studies

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Compound of Interest

Compound Name: Sebetralstat

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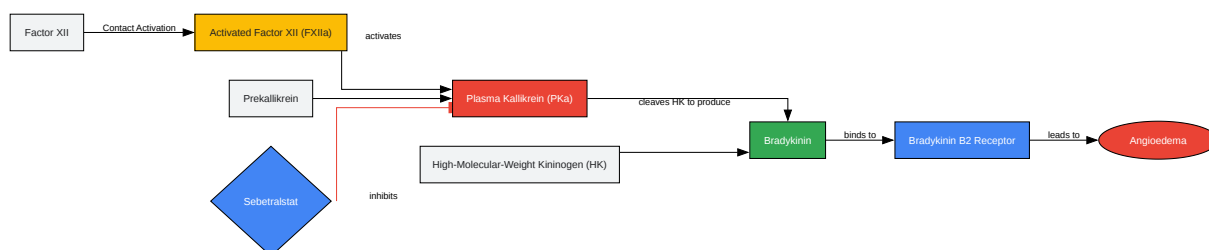
Introduction

Sebetralstat is an orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), a key enzyme in the kallikrein-kinin system (KKS).[1][2] Dysregulation of this system, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling.[3][4] **Sebetralstat**, by competitively and reversibly inhibiting PKa, effectively blocks the cleavage of high-molecular-weight kininogen (HK) to bradykinin, thereby preventing the subsequent inflammatory cascade.[1] This document provides an in-depth technical guide on the structure-activity relationships (SAR) of **sebetralstat** analogues and derivatives, detailing experimental protocols and the underlying signaling pathways.

The Kallikrein-Kinin System and Sebetralstat's Mechanism of Action

The kallikrein-kinin system is a complex cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation. The pathway is initiated by the activation of Factor XII, which in turn converts prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HK) to produce bradykinin. Bradykinin binds to its B2 receptor, leading to vasodilation, increased vascular permeability, and the classic symptoms of

angioedema. **Sebetralstat** directly inhibits plasma kallikrein, thus halting the production of bradykinin and mitigating the inflammatory response.



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Figure 1: Kallikrein-Kinin System and **Sebetralstat**'s Inhibition.

Structure-Activity Relationship (SAR) of Sebetralstat Analogues

The development of **sebetralstat** involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Key modifications were focused on the P1, P4, and central core regions of the molecule.

P1 Group Modifications

The P1 group of a serine protease inhibitor plays a crucial role in binding to the S1 pocket of the enzyme. Early development efforts focused on moving from highly basic P1 groups, which often suffer from poor oral bioavailability, to neutral P1 moieties. A significant breakthrough was the identification of a 3-fluoro-4-methoxypyridine P1 group, which demonstrated potent inhibition of plasma kallikrein while maintaining favorable drug-like properties.

Compound	P1 Group	PKa IC50 (nM)
7a	Unsubstituted Phenyl	>1000
7h	m-Methoxy Phenyl	90
7j	p-Methyl Phenyl	88
7n	2-Fluoro-6-trimethylfluoro Phenyl	7.8
13a	2,6-Difluoro-3-methoxy Phenyl	3.0
Sebetralstat	3-Fluoro-4-methoxy Pyridine	6.0

Data sourced from Davie et al.,
J Med Chem, 2022.

P4 and Core Modifications

Optimization of the P4 and central core regions also contributed significantly to the overall potency and selectivity of the inhibitors. Replacing a pyrrole core with a pyrazole ring led to a notable increase in potency. Further exploration of biaryl substituents at the P4 position identified that a benzylpyridone moiety provided a good balance of potency and pharmacokinetic properties.

Compound	Core	P4 Substituent	PKa IC50 (nM)
9h	Pyrrole	Phenylthiazole	72
9n	Pyrrole	Benzylpyrazole	65
4	Pyrrole	Benzylpyridone	110
10	Pyrazole	Phenylthiazole	-
11	Pyrazole	Benzylpyrazole	11
5	Pyrazole	Benzylpyridone	18

Data sourced from
Davie et al., J Med
Chem, 2022.

Sebetralstat Selectivity Profile

Sebetralstat exhibits high selectivity for plasma kallikrein over other related serine proteases, which is crucial for minimizing off-target effects.

Protease	Sebetralstat IC50 (nM)	Fold Selectivity vs. PKa
Plasma Kallikrein (PKa)	6	-
Factor XIa	>10,000	>1667
Factor XIIa	>10,000	>1667
Tissue Kallikrein-1 (KLK1)	>10,000	>1667
Thrombin	>10,000	>1667
Trypsin	>10,000	>1667
Plasmin	>10,000	>1667

Data sourced from Davie et al.,
J Med Chem, 2022.

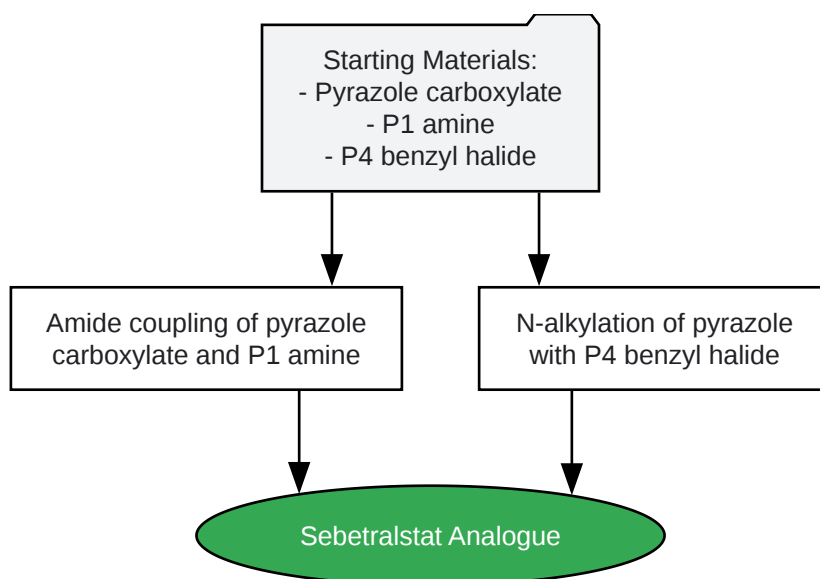
Experimental Protocols

In Vitro Plasma Kallikrein Inhibition Assay

This assay determines the in vitro inhibitory potency of test compounds against human plasma kallikrein.

Materials:

- Human plasma kallikrein
- Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC)
- Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% CHAPS)
- Test compounds dissolved in DMSO
- 96-well black microtiter plates
- Microplate reader



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